
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is an organic compound featuring a benzoate ester, a sulfonyl group, and a 3-chloropyridin-4-yl group. The combination of these functional groups makes it intriguing for various chemical applications, particularly in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves the following steps:
Nucleophilic substitution reaction: Reacting 3-chloropyridine with an alkoxide to form 3-chloropyridin-4-yl ether.
Formation of pyrrolidine derivative: Introducing pyrrolidine to the chloropyridin-4-yl ether through nucleophilic substitution.
Sulfonylation: Sulfonyl chloride reacts with the pyrrolidine derivative to form the sulfonyl group.
Esterification: Reacting the sulfonylated compound with methyl benzoate under acidic conditions to produce methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate.
Industrial Production Methods
On an industrial scale, similar steps are followed with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated processes ensure large-scale synthesis with improved efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzoate ester may undergo oxidation under certain conditions, resulting in carboxylic acid formation.
Substitution: The chloropyridin moiety allows for further substitutions, modifying the core structure.
Hydrolysis: The ester bond is susceptible to hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Strong nucleophiles like alkoxides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of carboxylic acids.
Substitution: Modified pyrrolidin-1-yl derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is explored in multiple scientific fields:
Chemistry: Used in synthesis as an intermediate or a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Studied for its efficacy in treating diseases, potentially serving as a lead compound for new drug development.
Industry: Employed in materials science for developing new polymers or coatings with specific properties.
Mecanismo De Acción
The compound's mechanism of action involves:
Interaction with molecular targets: Binding to specific receptors or enzymes, potentially inhibiting or activating their functions.
Pathways involved: May influence biochemical pathways related to inflammation, cell proliferation, or neurotransmission.
Comparación Con Compuestos Similares
Compared to other sulfonyl benzoate esters and chloropyridine derivatives, this compound stands out due to its:
Unique structure: Combination of pyrrolidine and sulfonyl benzoate ester.
Enhanced activity: Potentially improved efficacy in biological assays.
List of Similar Compounds
Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate.
3-chloropyridine-4-yl derivatives with varying substitutions.
Sulfonylated benzene derivatives with different ester groups.
This article captures the essence of methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, shedding light on its preparation, reactions, applications, and distinctiveness compared to similar compounds.
Actividad Biológica
Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound has the following molecular structure:
- Molecular Formula : C₁₈H₁₇ClN₂O₄S
- Molecular Weight : 360.8 g/mol
- CAS Number : 2034495-56-0
This compound incorporates various functional groups, including a chloropyridine moiety, a pyrrolidine ring, and a sulfonyl group, which contribute to its biological properties.
The biological activity of this compound is believed to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes, influencing their activity. This interaction can lead to either inhibition or activation of various biochemical pathways.
- Influence on Cellular Pathways : It is hypothesized that the compound may affect pathways related to inflammation, cell proliferation, and neurotransmission, potentially offering therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, chloropyridine derivatives have been noted for their ability to inhibit bacterial growth and show antifungal activity. The presence of the pyrrolidine ring may enhance these effects through improved cell membrane permeability.
Antitumor Activity
Preliminary studies suggest potential antitumor properties linked to the compound's structure. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through pathways such as the inhibition of the MDM2 protein, which regulates p53 activity .
Case Studies and Research Findings
- In Vitro Studies : Various derivatives of pyrrolidine and chloropyridine have been tested in vitro against different cancer cell lines. For example, studies have demonstrated that certain chloropyridine-containing compounds effectively inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis .
- Synergistic Effects : Research has indicated that combining similar compounds with established chemotherapeutics, such as doxorubicin, can enhance anticancer efficacy. This synergistic effect suggests that this compound could be explored in combination therapies for improved outcomes in cancer treatment .
Data Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Chloropyridine Derivatives | Chlorine substituent on pyridine | Antimicrobial |
Pyrrolidine Derivatives | Varied substituents on pyrrolidine | Analgesic properties |
Pyrazole Compounds | Methyl group on pyrazole | Anti-inflammatory |
Q & A
Q. Basic: What are the key challenges in synthesizing Methyl 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step functionalization, including sulfonylation, pyrrolidine substitution, and esterification. Key challenges include:
- Steric hindrance during sulfonylation due to the bulky pyrrolidin-1-yl group.
- Regioselectivity in coupling the 3-chloropyridin-4-yloxy moiety to the pyrrolidine ring.
- Purification of intermediates with polar functional groups (e.g., sulfonyl, ester).
Optimization Strategies:
- Solvent selection : Use high-boiling solvents (e.g., xylene) for reflux steps to ensure complete reaction .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times (e.g., 25–30 hours for cyclization) .
- Workup : Neutralize acidic byproducts with 5% NaOH to isolate organic layers effectively .
- Recrystallization : Purify final products using methanol, which balances solubility and polarity .
Q. Basic: Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH2 groups), sulfonyl moiety (downfield-shifted protons), and ester carbonyl (~δ 3.8–4.0 ppm for methyl ester) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., S–O bonds: ~1.43 Å; C–S–C angles: ~105°) to confirm stereochemistry and sulfonyl group orientation .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C18H18ClN2O5S: 417.06) .
Methodological Insight :
- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
- Compare Hammett σ values for substituents to quantify electronic effects (e.g., σCl = +0.23) .
Q. Advanced: What strategies resolve contradictions in biological activity data for sulfonyl benzoate derivatives?
Answer:
Contradictions often arise from:
- Solubility differences : Adjust DMSO/water ratios or use surfactants (e.g., Tween-80) to standardize assay conditions .
- Metabolic instability : Conduct stability studies in liver microsomes to identify labile groups (e.g., ester hydrolysis) .
- Off-target effects : Use knockout models or competitive binding assays to isolate target interactions .
Data Analysis Workflow :
Normalize activity data to positive/negative controls.
Apply multivariate regression to account for variables (e.g., pH, solvent).
Validate with orthogonal assays (e.g., SPR vs. cellular uptake) .
Q. Methodological: How does computational modeling aid in predicting binding modes with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with sulfonyl-binding pockets (e.g., ATP-binding sites) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidine ring .
- QSAR : Correlate substituent electronegativity (e.g., Cl, CF3) with inhibitory potency (pIC50) .
Example QSAR Equation :
pIC50=0.76(σ)+1.2(π)−0.9
(σ = Hammett constant; π = lipophilicity)
Q. Advanced: What are the limitations of current synthetic routes, and how can they be addressed?
Answer:
Limitations :
- Low yields (<40%) in pyrrolidine sulfonylation due to competing side reactions.
- Scalability issues with hazardous reagents (e.g., chloranil) .
Innovative Solutions :
Propiedades
IUPAC Name |
methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-17(21)12-2-4-14(5-3-12)26(22,23)20-9-7-13(11-20)25-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHSSNMQUKCHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.